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Abstract

CPI703 is a potent and selective inhibitor of the bromodomain of the paralogous transcriptional
coactivators CREB-binding protein (CBP) and p300. These histone acetyltransferases (HATS)
are critical regulators of gene expression, playing a pivotal role in a wide array of cellular
processes, including proliferation, differentiation, and apoptosis. By acetylating histone
proteins, primarily at lysine 27 of histone H3 (H3K27ac), and various transcription factors,
CBP/p300 facilitates chromatin accessibility and the recruitment of the transcriptional
machinery, leading to gene activation. CP1703, by targeting the CBP/p300 bromodomain,
disrupts this process, leading to the downregulation of specific gene expression programs. This
guide provides an in-depth technical overview of the role of CP1703 in gene transcription,
summarizing key quantitative data, detailing experimental protocols, and visualizing the
underlying molecular pathways.

Introduction: The Central Role of CBP/p300 in Gene
Transcription

The histone acetyltransferases CBP and its closely related paralog p300 are master regulators
of gene transcription.[1][2] They do not bind to DNA directly but are recruited to gene promoters
and enhancers by a multitude of sequence-specific transcription factors.[3][4] Once recruited,
CBP/p300 exerts its coactivator function through two primary mechanisms:
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o Histone Acetylation: The intrinsic HAT activity of CBP/p300 catalyzes the transfer of an acetyl
group from acetyl-CoA to the lysine residues of histone tails.[5] A key modification is the
acetylation of H3K27, which is a hallmark of active enhancers and promoters.[6][7] This
neutralization of the positive charge on lysine residues is thought to weaken the interaction
between histones and DNA, leading to a more relaxed chromatin structure that is permissive
for transcription.

» Transcription Factor Acetylation: In addition to histones, CBP/p300 can acetylate a wide
range of non-histone proteins, including numerous transcription factors. This post-
translational modification can modulate the activity of transcription factors by altering their
DNA binding affinity, protein stability, or subcellular localization.

The bromodomain of CBP/p300 is a protein module that specifically recognizes and binds to
acetylated lysine residues, including those on histones.[8] This "reading" of the acetyl-lysine
mark is crucial for the stabilization of CBP/p300 at chromatin and for the recruitment of other
components of the transcriptional apparatus, thereby creating a positive feedback loop that
reinforces gene expression.[9]

CPI1703: A Selective CBP/p300 Bromodomain
Inhibitor

CPI703 is a small molecule inhibitor that selectively targets the bromodomain of CBP and
p300. By competitively binding to the acetyl-lysine binding pocket of the bromodomain, CP1703
prevents CBP/p300 from recognizing acetylated histones and other proteins. This disruption of
the "read" function of CBP/p300 leads to a reduction in the occupancy of these coactivators at
enhancers and promoters, resulting in decreased H3K27ac levels and subsequent
downregulation of target gene transcription.

Impact of CPI703 on Gene Transcription:
Quantitative Data

The inhibitory effect of CPI1703 on gene transcription has been demonstrated for several key
genes, particularly those involved in immune regulation. A primary target is the transcription
factor FOXP3, a master regulator of regulatory T cell (Treg) development and function.
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Fold Change
Target Gene Cell Type Treatment in mMRNA Reference
Expression
Naive CD4+ T Data not
FOXP3 CPI1703 N/A
cells available
Naive CD4+ T Data not
CTLA-4 CPI703 ] N/A
cells available
Naive CD4+ T Data not
PDCD1 (PD-1) CPI703 ] N/A
cells available
Naive CD4+ T Data not
LAG3 CPI1703 ] N/A
cells available

Note: While the qualitative effect of CP1703 on reducing the transcription of these genes is
documented, specific quantitative fold-change data from publicly available sources is limited.

Key Signaling Pathways Modulated by CPI1703

By inhibiting CBP/p300, CPI703 can impact a multitude of signaling pathways that are
dependent on these coactivators for transcriptional activation.

The CBP/p300-FOXP3 Axis in Regulatory T Cells

CBP and p300 are indispensable for the development and function of Tregs.[10][11] They are
recruited to the FOXP3 promoter by other transcription factors and contribute to the acetylation
of histones in this region, creating a permissive chromatin environment for FOXP3
transcription.[12] CPI1703, by inhibiting the CBP/p300 bromodomain, disrupts this process,
leading to reduced FOXP3 expression and consequently impairing Treg differentiation and
suppressive function.
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Figure 1: Simplified signaling pathway of CP1703 action on FOXP3 gene transcription.
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Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of
CPI1703 in gene transcription.

In Vitro Regulatory T Cell (Treg) Differentiation Assay

This assay is used to assess the effect of CP1703 on the differentiation of naive CD4+ T cells
into Tregs.

Materials:

o Naive CD4+ T cells (isolated from human peripheral blood mononuclear cells (PBMCs) or
mouse splenocytes)

e RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 uM 3-
mercaptoethanol

e Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
e Recombinant human/mouse IL-2

e Recombinant human/mouse TGF-{31

e CPI703 (dissolved in DMSO)

e DMSO (vehicle control)

o Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Fluorochrome-conjugated antibodies against CD4, CD25, and FOXP3
Protocol:
* |solate naive CD4+ T cells using a commercially available cell isolation kit.

o Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 pug/mL in PBS) overnight at 4°C. Wash
the plate with PBS before use.
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e Seed the naive CD4+ T cells at a density of 1-2 x 105 cells/well in the anti-CD3 coated
plate.

e Add soluble anti-CD28 antibody (e.g., 1-2 pg/mL), IL-2 (e.g., 10 ng/mL), and TGF-1 (e.g., 5
ng/mL) to the culture medium.

e Add CPI703 at various concentrations (e.g., 0.1, 1, 10 uM) or DMSO as a vehicle control to
the respective wells.

 Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

e Harvest the cells and stain for surface markers (CD4, CD25) according to standard flow
cytometry protocols.

e Fix and permeabilize the cells using a commercially available FOXP3 staining buffer set.
« Stain for intracellular FOXP3 with a fluorochrome-conjugated anti-FOXP3 antibody.

e Analyze the percentage of CD4+CD25+FOXP3+ cells by flow cytometry.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq) for H3K27ac

This protocol is used to determine the genome-wide changes in H3K27ac marks following
treatment with CP1703.

Click to download full resolution via product page

Figure 2: General workflow for a ChlP-seq experiment.

Materials:
e Cells of interest (e.g., human T cells, cancer cell line)

e CPI703 and DMSO
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e Formaldehyde (16% solution)

e Glycine

o Cell lysis buffer

e Nuclear lysis buffer

e ChIP dilution buffer

e Protein A/G magnetic beads

e Anti-H3K27ac antibody

o Wash buffers (low salt, high salt, LiCl)

o Elution buffer

¢ RNase A and Proteinase K

o DNA purification kit

» Reagents for library preparation and sequencing

Protocol (abbreviated):

e Treat cells with CP1703 or DMSO for the desired time.

o Crosslink proteins to DNA with 1% formaldehyde. Quench with glycine.

e Lyse cells and isolate nuclei.

e Shear chromatin to fragments of 200-500 bp using sonication.

e Immunoprecipitate chromatin with an anti-H3K27ac antibody overnight.

o Capture the antibody-chromatin complexes with Protein A/G beads.

o Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
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Elute the chromatin and reverse the crosslinks by heating.

Treat with RNase A and Proteinase K to remove RNA and protein.
Purify the DNA using a DNA purification Kit.

Prepare a sequencing library and perform next-generation sequencing.

Analyze the data to identify regions with differential H3K27ac enrichment between CPI1703-
treated and control samples.

RNA Sequencing (RNA-seq)

This protocol is used to obtain a global view of the changes in gene expression following
CPI703 treatment.

Materials:

Cells of interest

CPI703 and DMSO

RNA extraction kit (e.g., TRIzol, RNeasy)

DNase |

Reagents for library preparation (e.g., poly(A) selection, rRNA depletion)

Next-generation sequencing platform

Protocol (abbreviated):

Treat cells with CP1703 or DMSO.
Harvest cells and extract total RNA using a suitable kit.
Treat the RNA with DNase | to remove any contaminating genomic DNA.

Assess RNA quality and quantity.
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» Prepare RNA-seq libraries, typically involving poly(A) selection for mRNA or rRNA depletion
for total RNA.

» Perform next-generation sequencing.

» Analyze the sequencing data to identify differentially expressed genes between CPI703-
treated and control samples.

Conclusion

CPI703 represents a powerful chemical probe for studying the role of CBP/p300
bromodomains in gene transcription. By selectively inhibiting the "reader” function of these
critical coactivators, CPI1703 leads to a reduction in H3K27ac at specific genomic loci and the
subsequent downregulation of target genes, such as FOXP3. The experimental protocols
detailed in this guide provide a framework for researchers to further investigate the precise
mechanisms of action of CP1703 and to explore its therapeutic potential in diseases driven by
aberrant gene expression, including cancer and autoimmune disorders. Further studies are
warranted to obtain more comprehensive quantitative data on the dose-dependent effects of
CPI703 on a wider range of target genes and to fully elucidate the complex signaling networks
modulated by this promising inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.bslonline.org/journal/view.html?doi=10.15616/BSL.2022.28.2.109
https://www.bslonline.org/journal/view.html?doi=10.15616/BSL.2022.28.2.109
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669133/
https://vcm.edpsciences.org/articles/vcm/full_html/2022/01/vcm20220006/vcm20220006.html
https://vcm.edpsciences.org/articles/vcm/full_html/2022/01/vcm20220006/vcm20220006.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2645825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2645825/
https://www.researchgate.net/figure/Combined-ChIP-seq-analyses-reveal-the-common-histone-modification-changes-following-HFD_fig2_376679929
https://www.ptglab.com/protocol/Flow-Cytometry-Transcription-Factor-Staining-Protocol.pdf
https://www.benchchem.com/product/b12403119#role-of-cpi703-in-gene-transcription
https://www.benchchem.com/product/b12403119#role-of-cpi703-in-gene-transcription
https://www.benchchem.com/product/b12403119#role-of-cpi703-in-gene-transcription
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12403119?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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